Cynaroside

Antiproliferative Glioblastoma Flavonoid Glycosides

Select cynaroside for its 5.6× higher systemic exposure and 12.8× slower clearance versus luteolin aglycone, nanomolar influenza RNA-dependent RNA polymerase inhibition (IC50 32 nM), and selective CYP1A2/3A4/2C9 modulation (Ki 11.60, 7.33, 8.09 µM). Validated in glioblastoma (IC50 26.34 µg/mL) and atopic dermatitis models. A reproducible, well-characterized flavonoid glycoside tool for antiviral, oncology, and CYP-mediated herb-drug interaction studies. ≥98% HPLC purity.

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
CAS No. 5373-11-5
Cat. No. B190365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynaroside
CAS5373-11-5
Synonymscinaroside
cynaroside
luteolin-7-beta-D-glucoside
luteolin-7-glucoside
luteolin-7-O-beta-D-glucopyranoside
luteolin-7-O-monoglucoside
luteoloside
nephrocizin
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
InChIKeyPEFNSGRTCBGNAN-QNDFHXLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cynaroside (CAS 5373-11-5): Flavonoid Glycoside with Differentiated Bioactivity Profile for Research and Procurement


Cynaroside (luteolin-7-O-β-D-glucoside, luteoloside) is a flavone glycoside composed of a luteolin aglycone backbone with a glucose moiety attached at the 7-position [1]. This structural configuration confers distinct physicochemical and biological properties relative to its aglycone luteolin and other flavonoid glycosides. Cynaroside exhibits quantifiable antioxidant capacity in DPPH and superoxide radical scavenging assays, selective inhibition of human cytochrome P450 isoforms (CYP1A2, 3A4, and 2C9) with defined IC50 and Ki values, and potent activity against influenza RNA-dependent RNA polymerase (IC50 = 32 nM) [2][3][4].

Cynaroside vs. Generic Flavonoids: Why Simple Substitution Risks Experimental Inconsistency


Flavonoid glycosides within the same subclass cannot be treated as interchangeable due to substantial variation in glycosylation position, sugar moiety, and resultant pharmacokinetic and target engagement profiles. Cynaroside, as a 7-O-glucoside of luteolin, exhibits markedly different systemic exposure (AUC0-∞ = 1,097.11 ng·h/mL) and clearance (CL = 0.06 L/(h·kg)) compared to its aglycone luteolin (AUC0-∞ = 195.18 ng·h/mL; CL = 0.77 L/(h·kg)) following intravenous administration in rats [1]. Furthermore, cynaroside demonstrates selective inhibition of CYP1A2, 3A4, and 2C9 isoforms (IC50 = 21.74, 15.88, and 16.58 μmol/L, respectively) while sparing CYP2A6, 2E1, 2D6, 2C19, and 2C8, a selectivity profile not shared universally across flavonoid glycosides [2]. Substituting cynaroside with a structurally related analog without verifying target-specific activity and pharmacokinetic behavior introduces uncontrolled variables that can compromise experimental reproducibility and translational relevance.

Cynaroside: Quantitative Differentiation Evidence for Informed Procurement Decisions


Superior Antiproliferative Activity Against Glioblastoma U87 Cells Compared to Orientin

In a direct head-to-head comparison of two luteolin derivatives, cynaroside (luteolin-7-O-glucoside) exhibited significantly greater antiproliferative potency against human glioblastoma U87 cells than orientin (luteolin-8-C-glucoside). The study evaluated both compounds under identical in vitro conditions [1].

Antiproliferative Glioblastoma Flavonoid Glycosides

Enhanced Systemic Exposure and Reduced Clearance Relative to Aglycone Luteolin

A comparative pharmacokinetic study in rats revealed that cynaroside achieves approximately 5.6-fold higher systemic exposure (AUC0-∞) and 12.8-fold slower clearance than its aglycone luteolin following intravenous administration [1].

Pharmacokinetics Bioavailability Flavonoid Glycosides

Selective CYP450 Inhibition Profile with Defined IC50 and Ki Values

In vitro screening against eight major human CYP isoforms revealed that cynaroside selectively inhibits CYP1A2, 3A4, and 2C9, with no effect on CYP2A6, 2E1, 2D6, 2C19, or 2C8. The inhibition kinetics were fully characterized, yielding IC50 and Ki values for the affected isoforms [1].

CYP450 Inhibition Herb-Drug Interaction Drug Metabolism

Potent Influenza RNA-Dependent RNA Polymerase Inhibition with Nanomolar IC50

Cynaroside has been identified as a potent inhibitor of influenza RNA-dependent RNA polymerase, an essential enzyme for viral replication. The reported IC50 value places it among the more active flavonoid-based inhibitors of this target [1].

Antiviral Influenza RNA Polymerase Inhibitor

Superior In Vitro Free Radical Scavenging Compared to Quercetin and Vitexin

In a comparative evaluation of six major cherry flavonoids, cynaroside demonstrated higher activity in scavenging DPPH, superoxide, and hydroxyl free radicals, as well as greater reducing power, than astragalin, quercetin, or vitexin [1].

Antioxidant DPPH Superoxide Radical

Granzyme B Inhibition with In Vivo Anti-Atopic Dermatitis Efficacy

Cynaroside was identified as a selective natural inhibitor of granzyme B (GrB), a serine protease implicated in atopic dermatitis pathogenesis. Topical application of cynaroside in an oxazolone-induced mouse model of atopic dermatitis reduced epidermal thickening, immune cell infiltration, and inflammation [1].

Atopic Dermatitis Granzyme B Anti-inflammatory

Cynaroside: Recommended Research Applications Based on Quantitative Evidence


Glioblastoma and Colon Carcinoma Antiproliferative Studies

Based on the direct head-to-head comparison demonstrating cynaroside's IC50 of 26.34 μg/mL against U87 glioblastoma cells and superior potency relative to orientin [1], researchers investigating antiproliferative effects in glioblastoma or colon carcinoma models should prioritize cynaroside. The compound's ability to inhibit viability by up to 85% at 50-100 μg/mL in both U87 and Caco-2 cell lines [1] supports its use as a lead flavonoid glycoside in oncology-focused natural product screening programs.

In Vivo Pharmacokinetic and Bioavailability Investigations

The substantially higher systemic exposure (AUC0-∞ = 1,097.11 ng·h/mL) and slower clearance (CL = 0.06 L/(h·kg)) of cynaroside compared to luteolin aglycone [2] make it the preferred candidate for in vivo efficacy studies where sustained target engagement is required. Researchers planning animal studies to evaluate anti-inflammatory, hepatoprotective, or metabolic effects should select cynaroside over luteolin to achieve more favorable pharmacokinetic profiles.

Herb-Drug Interaction and CYP450-Mediated Metabolism Studies

Cynaroside's well-characterized, selective inhibition of CYP1A2, 3A4, and 2C9 (IC50 = 21.74, 15.88, and 16.58 μmol/L; Ki = 11.60, 7.33, and 8.09 μmol/L, respectively) [3] provides a defined, reproducible tool for investigating flavonoid-mediated herb-drug interactions. This selectivity profile is ideal for mechanistic studies examining CYP450 modulation, as cynaroside does not inhibit five other major CYP isoforms, reducing confounding variables.

Influenza Antiviral Drug Discovery

With an IC50 of 32 nM against influenza RNA-dependent RNA polymerase [4], cynaroside exhibits nanomolar potency that distinguishes it from the majority of flavonoid glycosides, which typically require micromolar concentrations for viral enzyme inhibition. This potency supports its use as a validated positive control or chemical starting point in antiviral screening campaigns targeting influenza and potentially other RNA viruses.

Atopic Dermatitis and Inflammatory Skin Disease Models

The demonstration of in vivo efficacy in an oxazolone-induced atopic dermatitis mouse model, including reduced epidermal thickening and immune cell infiltration [5], positions cynaroside as a mechanistically validated (granzyme B inhibition) candidate for preclinical dermatological research. Topical formulations of cynaroside may be investigated for barrier-protective and anti-inflammatory effects in AD and related inflammatory skin conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cynaroside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.